2-Chloro-6-methoxy-4-methylpyridine
Overview
Description
Scientific Research Applications
Equilibrium Studies and Stability Analysis
- Stability of Isomeric Pyridones : Research on substituent effects on methoxypyridine-methylpyridone equilibria, including compounds like 4-methoxy-6-methyl substituted, reveals insights into the stability of isomeric pyridones. Such studies provide quantitative estimates of stability differences and suggest that for most substituted compounds in this series, extrapolation of enthalpy differences from the parent system is valid, indicating the 1-methyl-2-one isomer is usually more stable (Beak, Woods, & Mueller, 1972).
Chemical Synthesis and Reactions
- Reactions with CsSO4F : Research shows that pyridine reacts with CsSO4F in various solvents, leading to products like 2-methoxy-3-chloropyridine. This demonstrates the reactivity of the compound in different solvent environments (Stavber & Zupan, 1990).
- Pyridyne Reactive Intermediates : Studies on 4-methoxy analogues of 2,3-pyridyne highlight their enhanced dienophilicity. This research is crucial in understanding the reactivity of such compounds in [4+2] cycloaddition reactions (Connon & Hegarty, 2004).
- Synthesis of Benzimidazole Derivatives : The synthesis of benzimidazole derivatives from compounds like 4-(3-methoxypropoxy)-3-methylpyridine demonstrates the application of 2-chloro-6-methoxy-4-methylpyridine in complex organic syntheses (Pan Xiang-jun, 2006).
Advanced Organic Chemistry Applications
- New Methods for Pyridyne Formation : Research indicates that compounds like 2-chloro-4-methoxypyridine are efficient precursors for pyridyne intermediates, used in various organic syntheses, particularly in trapping reactions with furan derivatives (Walters & Shay, 1995).
- Formation of Thieno-Pyridines : Studies show that nucleophilic substitution in compounds like 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine leads to 2(1H)-pyridinethione, which upon further reactions yields 3-aminothieno[2,3-b]-pyridines, demonstrating the chemical versatility of the compound (Kaigorodova et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation , suggesting that it interacts with proteins or receptors in these tissues.
Mode of Action
It’s known that similar compounds can undergo reactions such as palladium-catalyzed cross-coupling . This suggests that 2-Chloro-6-methoxy-4-methylpyridine may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways . For example, 2-Chloro-4-methylpyridine reacts with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and light exposure can all affect its stability and activity .
Properties
IUPAC Name |
2-chloro-6-methoxy-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSDUELFJLOABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293589 | |
Record name | 2-Chloro-6-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25297-52-3 | |
Record name | 2-Chloro-6-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25297-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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